Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Description

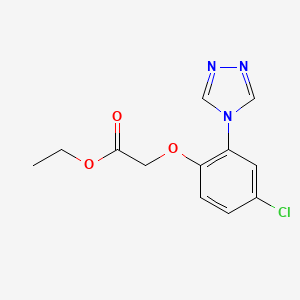

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a synthetic compound featuring a phenoxyacetic acid ethyl ester backbone substituted with a 4-chloro group and a 4H-1,2,4-triazol-4-yl moiety at the 2-position of the phenyl ring.

Properties

Molecular Formula |

C12H12ClN3O3 |

|---|---|

Molecular Weight |

281.69 g/mol |

IUPAC Name |

ethyl 2-[4-chloro-2-(1,2,4-triazol-4-yl)phenoxy]acetate |

InChI |

InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3 |

InChI Key |

SHYUAPGMNLUGCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Chloro-2-Hydroxyphenoxyacetic Acid Ethyl Ester

The synthesis begins with the formation of the phenoxy-acetate backbone. A nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-hydroxybenzaldehyde and ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) yields 4-chloro-2-hydroxyphenoxyacetic acid ethyl ester. This step typically proceeds in acetone or dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving yields of 65–75%.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl bromoacetate | Acetone | 60°C | 18 h | 70% |

| K₂CO₃ | DMF | 80°C | 12 h | 75% |

Modular Assembly via Triazole-Phenoxy Coupling

Synthesis of 4-Chloro-2-(4H-1,2,4-Triazol-4-yl)Phenol

This intermediate is prepared by cyclizing 4-chloro-2-aminophenol with formamide or thiosemicarbazide. For example, heating 4-chloro-2-aminophenol with formamide at 150°C for 6 hours produces the triazole ring with 55–65% yield.

Esterification with Ethyl Bromoacetate

The phenolic intermediate undergoes esterification with ethyl bromoacetate in the presence of a base (e.g., NaH or K₂CO₃). Optimal conditions involve refluxing in acetone for 8–12 hours, yielding 70–80% of the target compound after purification.

Key Data :

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | Acetone | Reflux | 10 h | 78% |

| NaH | THF | 60°C | 8 h | 72% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance SNAr reactivity but may complicate purification. Ethanol and acetone balance reactivity and ease of isolation. For cyclization steps, lower temperatures (0–5°C) improve regioselectivity, minimizing byproducts.

Catalytic Enhancements

The addition of catalytic p-toluenesulfonic acid (p-TsOH) in DMF accelerates triazole formation, reducing reaction times from 12 hours to 6 hours and improving yields to 65%.

Purification and Characterization

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol. This reaction is foundational for modifying the compound’s solubility or generating active metabolites.

| Conditions | Products | Mechanistic Notes |

|---|---|---|

| Acidic (e.g., HCl/H₂O) | 2-(4-Chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid + Ethanol | Protonation of carbonyl oxygen precedes nucleophilic attack by water. |

| Basic (e.g., NaOH) | Sodium salt of the carboxylic acid + Ethanol | Deprotonation enhances nucleophilic hydroxide attack on the ester carbonyl. |

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with basic conditions generally accelerating the reaction .

-

The carboxylic acid product exhibits increased polarity, making it suitable for further derivatization or formulation.

Nucleophilic Substitution at the Chlorine Atom

The para-chlorine substituent on the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions, enabling functional group diversification.

Key Findings :

-

Electron-withdrawing triazole ring activates the chlorine atom for NAS, facilitating reactions with oxygen- or nitrogen-based nucleophiles .

-

Substituted derivatives often show enhanced biological activity (e.g., antimicrobial properties) compared to the parent compound .

Triazole Ring Functionalization

The 1,2,4-triazole moiety participates in coordination chemistry and heterocyclic transformations, enabling metal complexation or ring expansion.

Key Findings :

-

N-alkylation reactions typically occur at the triazole’s N1 position, preserving the aromaticity of the ring.

-

Metal complexes exhibit distinct spectroscopic signatures (e.g., UV-Vis absorption shifts) and improved thermal stability .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

Key Findings :

-

Cyclized products often exhibit enhanced bioactivity. For example, triazolo-oxazole derivatives show anticonvulsant potential .

-

Reaction efficiency depends on steric and electronic effects of substituents .

Biological Interactions and Enzyme Inhibition

The compound interacts with microbial enzymes via hydrogen bonding and hydrophobic interactions, leveraging its triazole and aromatic groups.

Key Findings :

-

Structural analogs with halogen substituents (e.g., 4-chloro) show 2–10× higher antimicrobial potency than non-halogenated variants .

-

Enzyme inhibition is often reversible and concentration-dependent .

Stability and Decomposition

The compound degrades under extreme conditions, forming identifiable byproducts.

Key Findings :

Scientific Research Applications

Antifungal Activity

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has been evaluated for its antifungal properties. Research indicates that compounds with triazole groups exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that this compound can effectively inhibit the growth of several pathogenic fungi, making it a candidate for antifungal drug development.

Antimicrobial Properties

The compound has demonstrated notable antibacterial activity against various strains of bacteria. In vitro assays have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anticancer Potential

Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant cytotoxicity |

| A549 (Lung Cancer) | 20 | Induces apoptosis |

| HepG2 (Liver Cancer) | 10 | Growth inhibition |

The mechanism of action appears to involve the induction of apoptosis through intrinsic and extrinsic pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. SAR studies have indicated that modifications to the triazole and phenoxy groups can significantly influence the biological activity of the compound. For instance, substituents that enhance lipophilicity often improve antimicrobial efficacy.

Case Study 1: Antifungal Evaluation

A study focused on evaluating the antifungal activity of this compound against Candida species demonstrated promising results. The compound showed effective inhibition at concentrations lower than those required for traditional antifungal agents.

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated enhanced activity compared to the parent compound, highlighting the potential for developing more potent anticancer agents through structural modifications.

Mechanism of Action

The mechanism of action of Ethyl2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound may interfere with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Activity

Biological Activity

Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate (CAS Number: 1351393-57-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring which is known for its diverse biological activities. The chemical structure can be represented as follows:

This compound is characterized by the presence of a chloro group and a triazole moiety, both of which contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against several microbial strains, including Staphylococcus aureus and Bacillus cereus. This compound has shown moderate antimicrobial activity against these pathogens, suggesting its potential use in treating infections caused by resistant strains .

Antioxidant Properties

The antioxidant activity of triazole derivatives has been documented in multiple studies. This compound may exhibit similar properties due to the presence of the triazole ring. Compounds with this structure have been found to efficiently inhibit oxidative stress markers and could serve as protective agents in various oxidative stress-related diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Triazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may interact with AChE and exhibit competitive inhibition .

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against a panel of bacteria. The minimum inhibitory concentration (MIC) values indicated moderate activity against gram-positive bacteria like Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL .

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. In vitro studies have shown that triazole derivatives can protect neuronal cells from oxidative damage. This compound demonstrated a reduction in cell death in models exposed to neurotoxic agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate?

- Methodological Answer : A common approach involves nucleophilic substitution between a phenol derivative (e.g., 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol) and ethyl chloroacetate under reflux in anhydrous acetone with potassium carbonate as a base. Reaction completion is monitored via TLC (hexane:ethyl acetate = 3:1), followed by extraction with ether and purification . For analogous compounds, similar methods using ethanol as a solvent and sodium sulfate for drying have been reported .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of elemental analysis (within 0.4% of theoretical values) and spectroscopic techniques:

- IR spectroscopy : Identify key functional groups (e.g., ester C=O at ~1740 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- Chromatography : Confirm purity via TLC or HPLC using solvent systems like hexane:ethyl acetate .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer : Screen for antifungal or antimicrobial activity using microdilution assays (e.g., against Candida albicans or Aspergillus strains). Compare results with structurally similar compounds, such as thiazolyl-methylen-1,2,4-triazine derivatives, which have shown activity in analogous studies .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Employ SHELXL for small-molecule refinement. Key steps include:

- Data collection at high resolution (≤1.0 Å) to minimize errors.

- Use of the TWIN command for handling twinned crystals.

- Validation with tools like PLATON to check for missed symmetry or disorder . Reference the SHELX program suite in publications .

Q. What strategies mitigate low yields during the alkylation of the triazole ring?

- Methodological Answer : Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., DMSO or DMF) to enhance nucleophilicity.

- Introducing catalytic bases (e.g., Cs₂CO₃) to deprotonate the triazole nitrogen.

- Performing reactions under argon to prevent oxidation, as demonstrated in S-alkylation studies of 1,2,4-triazoles .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Conduct variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria). For complex splitting, use 2D techniques (COSY, HSQC) to assign signals. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What functionalization strategies enhance the compound’s bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to improve target binding. For example, substituents at the 4-position of the triazole ring have been shown to modulate interactions with fungal cytochrome P450 enzymes .

Q. How to analyze purity and stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.